2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE
Description
Structure
3D Structure
Properties
CAS No. |
2158-89-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-methyl-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H13NO3/c1-8-6-11(14)9(7-10(8)13)12-2-4-15-5-3-12/h6-7H,2-5H2,1H3 |
InChI Key |
ABHMRPVSHNSBMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC1=O)N2CCOCC2 |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)N2CCOCC2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 Methyl 5 Morpholinobenzo 1,4 Quinone
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting chemical behavior.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comlibretexts.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For 2-Methyl-5-morpholinobenzo-1,4-quinone, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and methyl-substituted parts of the quinone ring, reflecting the electron-donating nature of these groups. Conversely, the LUMO is anticipated to be distributed over the electron-deficient carbonyl carbons of the quinone ring. This distribution would make the molecule susceptible to nucleophilic attack at the quinone core and electrophilic attack on the morpholino and methyl-substituted portions.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.
Table 1: Theoretical Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Symbol | Formula | Theoretical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.2 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.5 |
| HOMO-LUMO Energy Gap | Egap | ELUMO - EHOMO | 3.7 |
| Ionization Potential | IP | -EHOMO | 6.2 |
| Electron Affinity | EA | -ELUMO | 2.5 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.35 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.85 |
| Global Electrophilicity Index | ω | χ²/2η | 5.12 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.
Electron Density Distribution and Charge Analysis
The electron density distribution reveals the localization of electrons within the molecule, highlighting electronegative and electropositive regions. researchgate.net In this compound, the oxygen atoms of the quinone and morpholine moieties, as well as the nitrogen atom of the morpholine ring, are expected to exhibit high electron density.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to assign partial charges to each atom. This analysis would likely show negative charges on the oxygen and nitrogen atoms and positive charges on the carbonyl carbons. The methyl group would contribute to a slight increase in electron density on the quinone ring. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity.
Molecular Dynamics and Conformation Studies
The three-dimensional structure and flexibility of a molecule are critical to its function. Molecular dynamics simulations and conformational analysis provide insights into the molecule's dynamic behavior.
Conformational Analysis of the Morpholine Moiety and Quinone Ring
The morpholine ring typically adopts a chair conformation, which is its most stable form. researchgate.net However, boat and twist-boat conformations are also possible. Computational studies can determine the relative energies of these conformers and the energy barriers for interconversion. The orientation of the morpholine ring relative to the quinone ring is also an important conformational feature that can be investigated.
The quinone ring itself is largely planar, but the substituents can influence its geometry. The interaction between the morpholine group and the quinone ring can lead to specific preferred conformations that may be important for its chemical or biological activity.
Tautomeric Equilibrium Analysis
Tautomerism, the interconversion of structural isomers, is a possibility for this compound. nih.gov Specifically, the quinone can potentially exist in equilibrium with its hydroquinone (B1673460) tautomer. Computational methods can be used to calculate the relative energies of the tautomers and the transition state for their interconversion. researchgate.net For most simple benzoquinones, the quinone form is significantly more stable. However, the presence of the morpholino and methyl groups could influence this equilibrium.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
QSAR and QSPR models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. wikipedia.orgnih.gov These models are valuable in drug design and materials science for predicting the properties of new compounds. nih.govresearchgate.net
To develop a QSAR model for a series of morpholinobenzoquinone derivatives, a set of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological. A mathematical equation is then derived to relate these descriptors to the observed biological activity. nih.govbrieflands.com
Similarly, a QSPR model could be developed to predict physical properties such as solubility, melting point, or chromatographic retention times. These models can guide the synthesis of new derivatives with desired properties.
Correlation of Calculated Molecular Descriptors with Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the structural properties of a compound and its biological activity. For this compound, various molecular descriptors can be calculated to predict its efficacy. These descriptors are numerical representations of the molecule's physicochemical and structural features.
Key molecular descriptors for this compound include electronic, steric, and hydrophobic parameters. Electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the molecule's ability to donate or accept electrons, which is often related to its reactivity and interaction with biological targets. Steric descriptors, like molecular volume and surface area, describe the size and shape of the molecule, influencing its fit into the active site of a receptor or enzyme. Hydrophobic descriptors, typically represented by the logarithm of the partition coefficient (logP), are crucial for understanding the compound's solubility, membrane permeability, and distribution within biological systems. pensoft.netnih.gov
The presence of the morpholine group is known to enhance solubility and membrane permeability, which are favorable pharmacokinetic properties. mdpi.com In a study on 1,4-naphthoquinone (B94277) derivatives, the introduction of a morpholine moiety was found to increase the compound's concentration in tissues. mdpi.com QSAR models for similar quinone derivatives have shown that cytotoxic activities often depend on hydrophobicity. nih.gov For instance, in a series of 1,4-naphthoquinone derivatives, a correlation was found between their cytotoxic activity and physicochemical properties like hydrophobicity, partial atomic charge, and total dipole moment.
A hypothetical QSAR model for the biological activity of this compound and its analogues could be represented by an equation where activity is a function of these descriptors. The analysis often reveals that specific properties, such as polarization, dipole moment, and lipophilicity, have a significant effect on the biological activity. pensoft.net
Table 1: Calculated Molecular Descriptors for this compound This table presents hypothetical data based on typical values for similar compounds for illustrative purposes.
| Descriptor | Value | Implication for Biological Efficacy |
|---|---|---|
| Molecular Weight | 221.24 g/mol | Adherence to Lipinski's rule of five, suggesting good oral bioavailability. nih.gov |
| logP | 1.5 | Indicates balanced hydrophobicity, facilitating membrane passage and interaction with biological targets. |
| HOMO Energy | -6.5 eV | Reflects the electron-donating capacity, potentially involved in charge-transfer interactions with biological macromolecules. |
| LUMO Energy | -2.1 eV | Indicates the ability to accept electrons, which is crucial for the redox cycling typical of quinones. |
| Dipole Moment | 3.2 D | A moderate dipole moment can enhance binding to polar residues in a protein's active site. |
| Molecular Volume | 205 ų | Provides an estimate of the steric bulk, which influences the fit within a biological target. |
In Silico Prediction of Chemical Reactivity and Selectivity
Computational chemistry provides powerful tools to predict the chemical reactivity and selectivity of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these predictions. nih.gov The reactivity of a molecule is often described by global and local reactivity descriptors, which are derived from the electronic structure.
Local reactivity, which determines the site of reaction in a molecule, can be predicted using Fukui functions or the molecular electrostatic potential (MEP). The MEP map visually represents the electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl carbons of the quinone ring are expected to be electrophilic sites, while the oxygen atoms and the morpholine nitrogen are nucleophilic centers. The methyl group, being electron-donating, can also influence the reactivity of the quinone ring.
The metabolism of the drug can be predicted in silico by its interaction with enzymes like cytochrome P450. mdpi.com The reactivity properties of the drug, often indicated by the HOMO and LUMO energies, are crucial in determining its metabolic fate. mdpi.com
Table 2: In Silico Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar compounds for illustrative purposes.
| Reactivity Descriptor | Predicted Value | Significance |
|---|---|---|
| Chemical Hardness (η) | 2.2 eV | A moderate value suggests a balance between stability and reactivity. |
| Electrophilicity Index (ω) | 2.5 eV | Indicates a significant electrophilic character, typical for quinones and important for their biological activity. |
| Most Electrophilic Center | Carbonyl carbons (C1, C4) | These are the most likely sites for nucleophilic attack, a key step in many biological reactions of quinones. |
| Most Nucleophilic Center | Morpholine nitrogen | This site can participate in hydrogen bonding and other interactions with biological targets. |
Computational Elucidation of Reaction Mechanisms
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. This includes its role in biological processes such as redox cycling and covalent modification of proteins.
One of the key reaction mechanisms for quinones is their ability to undergo one- or two-electron reduction to form semiquinone and hydroquinone species, respectively. This process can lead to the generation of reactive oxygen species (ROS), which is a major contributor to the cytotoxic effects of many quinone-based anticancer agents. Computational studies can model these electron transfer processes and calculate the reduction potentials. researchgate.net
Furthermore, the electrophilic nature of the quinone ring makes it susceptible to nucleophilic addition reactions, particularly Michael addition. Biological nucleophiles, such as the thiol groups of cysteine residues in proteins, can attack the quinone ring, leading to the formation of covalent adducts. This is a common mechanism for the inactivation of enzymes by quinones. Computational modeling can identify the most likely sites for such attacks and determine the activation energies for these reactions, providing a detailed picture of the reaction pathway.
In a study of 1,4-naphthoquinone derivatives, molecular docking analysis showed that the arrangement of the 1,4-quinone moiety in the active site of the NQO1 protein influences the enzymatic conversion rate. mdpi.com For a derivative with a morpholine group, it was observed that the morpholine moiety forms hydrogen bonds with specific amino acid residues (glycine and histidine) in the active site. mdpi.com This highlights the importance of the morpholine group in the interaction with biological targets and subsequent reactions.
The reaction of 2,3-dichloro-1,4-naphthoquinone with various phenols has been studied, leading to the synthesis of new quinone derivatives. researchgate.net Such studies provide a basis for understanding the reactivity of the quinone core and how it can be modified.
Mechanistic Insights into the Biological Activity of 2 Methyl 5 Morpholinobenzo 1,4 Quinone
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
A central mechanism for the bioactivity of many quinones is their capacity for redox cycling. This process involves the sequential reduction and re-oxidation of the quinone molecule, which consumes cellular reducing equivalents like NADPH and transfers electrons to molecular oxygen, resulting in the formation of reactive oxygen species (ROS).
The quinone/semiquinone/hydroquinone (B1673460) triad (B1167595) is fundamental to a wide array of biological processes. The reduction of a quinone can occur via two sequential one-electron transfer reactions. The initial one-electron reduction of the parent quinone (Q) forms a semiquinone radical intermediate (SQ•⁻). nih.gov This semiquinone is a free radical species that, while relatively stable compared to highly reactive radicals like the hydroxyl radical, is generally unstable compared to the parent quinone and the fully reduced hydroquinone. nih.gov
The stability and reactivity of the semiquinone radical are critical determinants of the quinone's biological outcome. In the presence of molecular oxygen, the semiquinone radical can donate its extra electron to O₂, regenerating the parent quinone and forming the superoxide (B77818) anion radical (O₂•⁻). researchgate.net This process allows the quinone to re-enter the cycle, continuously generating superoxide as long as cellular reductases provide electrons. researchgate.net
The thermodynamics of this reaction are governed by the one-electron reduction potential (E°′) of the specific quinone. The rate at which a semiquinone radical reacts with oxygen to form superoxide can vary over many orders of magnitude depending on this potential. nih.gov Substituents on the quinone ring significantly influence the electron density and, consequently, the reduction potential. nih.gov
Table 1: Relationship between Quinone Reduction Potential and Superoxide Formation Rate This table presents data for various quinone compounds, illustrating how the one-electron reduction potential (E°′(Q/SQ•⁻)) influences the forward rate constant (kforward) for the reaction of the semiquinone radical with oxygen to produce superoxide.
| Parent Quinone | E°′(Q/SQ•⁻) (mV) | kforward (M-1s-1) |
|---|---|---|
| Anthraquinone | -445 | 5 x 108 |
| Methyl-1,4-benzoquinone | -50 | ~1 x 107 |
| 2,5-Dichloro-1,4-benzoquinone | +470 | 0.7 |
| 2,3,5,6-Tetrachloro-1,4-benzoquinone | +650 | 0.003 |
Data sourced from thermodynamic and kinetic studies on semiquinone radicals. nih.gov
The persistent generation of superoxide (O₂•⁻) through redox cycling can significantly disrupt a cell's redox homeostasis. Superoxide can be converted by the enzyme superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), another ROS. While cells have antioxidant systems, such as catalase and glutathione (B108866) peroxidase, to neutralize these species, excessive production can overwhelm these defenses. nih.gov
This imbalance, known as oxidative stress, can have profound effects on cellular function. For instance, studies on 1,4-benzoquinone (B44022) have shown that the compound induces a threefold increase in ROS production in HL-60 cells. nih.gov This increase in ROS is not merely a toxic byproduct but can also act as a signaling mechanism, activating specific cellular pathways. In the case of 1,4-benzoquinone, the ROS production leads to the rapid and prolonged phosphorylation of ERK1/2 proteins, part of the MAPK signaling pathway, which in turn promotes cell proliferation. nih.gov Therefore, by generating ROS, a compound like 2-Methyl-5-morpholinobenzo-1,4-quinone has the potential to modulate signaling pathways that regulate cell fate.
Enzyme Inhibition and Modulation Pathways
Beyond redox cycling, quinones can directly interact with and modulate the activity of various enzymes. These interactions can either inhibit essential cellular functions or, in some cases, lead to a bioactivation of the quinone's toxic potential.
The mitochondrial electron transport chain (ETC) is a primary site of cellular energy production and also a potential target for xenobiotics. Complex I (NADH-ubiquinone oxidoreductase), the largest complex in the chain, is a known target for various inhibitor molecules. nih.gov Inhibition of Complex I disrupts the flow of electrons, impairs ATP synthesis, and can lead to an increase in electron leakage and the formation of superoxide. nih.gov
Research on ortho-carbonyl quinones, a class of compounds structurally related to this compound, has identified specific inhibitors of Complex I. nih.gov One such compound, FRV-1, was found to inhibit the NADH:duroquinone activity of Complex I and reduce oxygen consumption dependent on this complex. nih.gov This inhibition leads to significant mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane, a drop in ATP levels, and increased production of superoxide. nih.gov
Table 2: Effects of the Complex I Inhibitor FRV-1 on Mitochondrial Function This table summarizes the observed effects of the ortho-carbonyl quinone FRV-1, a potent inhibitor of mitochondrial Complex I.
| Parameter | Observed Effect of FRV-1 |
|---|---|
| Complex I-dependent Respiration | Inhibited |
| Mitochondrial Membrane Potential | Decreased (Depolarization) |
| Cellular ATP Levels | Decreased |
| Superoxide Levels | Increased |
| Metabolic State | Shift towards Glycolysis |
Data sourced from a study on a novel quinone-based inhibitor of Mitochondrial Complex I. nih.gov
NAD(P)H-quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial, yet complex, role in quinone metabolism. Primarily, NQO1 is a detoxification enzyme that catalyzes the direct two-electron reduction of quinones to their corresponding hydroquinones. nih.gov This process bypasses the formation of the unstable semiquinone radical, thereby preventing redox cycling and ROS generation. nih.gov
However, for a specific subset of quinones, NQO1-mediated reduction does not lead to detoxification but rather to bioactivation. In these cases, the resulting hydroquinone is highly unstable and rapidly auto-oxidizes back to the quinone, initiating a futile redox cycle that consumes massive amounts of NAD(P)H and generates high levels of superoxide. nih.gov Compounds like β-lapachone and deoxynyboquinone (B1670260) are classic examples of NQO1 bioactivated drugs, whose lethality is dependent on this futile cycling process. nih.gov
Conversely, some quinones may act as inhibitors of NQO1. The sensitivity of certain cells to the Complex I inhibitor FRV-1 was recovered when NQO1 was inhibited by dicoumarol, suggesting that FRV-1 is an NQO1 substrate and that its detoxification by NQO1 prevents it from reaching its mitochondrial target. nih.gov Therefore, whether this compound acts as a detoxifying substrate, a bioactivating substrate, or an inhibitor of NQO1 is a critical factor in determining its ultimate biological effect.
The reactivity of the quinone structure allows for interactions with a variety of enzymes beyond those directly involved in redox metabolism. The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack from amino acid residues in enzyme active sites, potentially leading to irreversible inhibition.
One example of such an interaction is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters. Studies have shown that 1,4-benzoquinone and a series of its monosubstituted derivatives are moderately potent inhibitors of both MAO isoforms. nih.gov Interestingly, while previous reports suggested a reversible mode of action, further investigation revealed that these 1,4-benzoquinones act as irreversible inhibitors of MAO-A, with enzyme activity not being recovered even after dialysis. nih.gov This suggests that the quinone moiety likely forms a covalent bond within the enzyme.
Table 3: Inhibition of Human Monoamine Oxidase (MAO) by 1,4-Benzoquinone Derivatives This table shows the half-maximal inhibitory concentrations (IC₅₀) for various 1,4-benzoquinones against the A and B isoforms of MAO.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|
| 1,4-Benzoquinone | 4.82 | 10.2 |
| 2-Phenyl-1,4-benzoquinone | 5.03 | 3.69 |
| 2-Benzyl-1,4-benzoquinone | 13.2 | 23.2 |
| 2-(Benzyloxy)-1,4-benzoquinone | 11.3 | 13.8 |
Data sourced from a study on 1,4-benzoquinones as inhibitors of human monoamine oxidase. nih.gov
Molecular Mechanisms of Cellular Perturbation and Signaling
Induction of Apoptosis and Regulation of Cell Cycle Progression
There is no available research data detailing how this compound induces apoptosis or regulates cell cycle progression.
Influence on Cell Proliferation, Migration, and Invasion Pathways
Specific studies on the influence of this compound on the signaling pathways governing cell proliferation, migration, and invasion have not been published.
Covalent Adduct Formation and Electrophilic Reactivity
There is no information available in the scientific literature regarding the formation of covalent adducts by this compound or its specific electrophilic reactivity profile.
Based on a comprehensive review of available scientific literature, there is insufficient specific data for the compound "this compound" to fully address the detailed sections and subsections requested in the outline.
While the broader class of 1,4-quinones is known for a wide range of biological activities, including antimicrobial and anticancer effects, research pinpointing the specific efficacy, cytotoxicity, and mechanisms of action for this compound is not present in the reviewed sources. nih.govnih.gov
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific chemical compound.
Spectrum of Biological Activities Exhibited by 2 Methyl 5 Morpholinobenzo 1,4 Quinone
Immunomodulatory and Anti-inflammatory Effects
While direct studies on the immunomodulatory and anti-inflammatory properties of 2-Methyl-5-morpholinobenzo-1,4-quinone are not available in current scientific literature, the activities of related benzoquinone and morpholine (B109124) derivatives suggest a potential for such effects. Benzoquinones are a class of compounds known to possess a range of biological activities, including anti-inflammatory properties. nih.govresearchgate.net Similarly, the morpholine moiety is a key component in many pharmacologically active compounds, some of which exhibit anti-inflammatory and analgesic effects. nih.gov
The anti-inflammatory action of quinone derivatives is often linked to their ability to modulate inflammatory pathways. For instance, certain naphthoquinone derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process, in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov Some of these derivatives demonstrated more potent inhibition of NO production than the standard anti-inflammatory drug, indomethacin (B1671933). nih.gov Furthermore, certain synthetic benzoquinones have demonstrated significant anti-inflammatory activity in vivo, in some cases superior to that of indomethacin in carrageenan-induced rat paw edema assays. researchgate.net The mechanism for these effects can involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govrsc.org
The morpholine ring itself is present in various anti-inflammatory agents and is known to contribute to their pharmacological profile. nih.govnih.gov For example, some morpholinopyrimidine derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophages, thereby reducing the inflammatory response. rsc.org Given that this compound possesses both a benzoquinone core and a morpholine substituent, it is plausible that it could exhibit immunomodulatory and anti-inflammatory activities by influencing these key inflammatory mediators and enzymes.
Table 1: Anti-inflammatory Activity of Selected Quinone Derivatives
| Compound/Derivative | Model/Assay | Observed Effect | Reference |
| Naphthoquinone Derivatives | LPS-activated RAW 264.7 macrophages | Inhibition of NO production (IC50 values ranging from 1.7 to 49.7 µM) | nih.gov |
| Synthetic Benzoquinones | Carrageenan-induced rat paw edema | In vivo anti-inflammatory activity superior to indomethacin | researchgate.net |
| Morpholinopyrimidine Derivatives | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS and COX-2 expression | rsc.org |
This table presents data for related quinone derivatives to suggest the potential activity of this compound.
Antioxidant Capacity and Redox Modulation
The antioxidant potential of this compound can be inferred from the well-documented redox properties of the benzoquinone scaffold. Quinones are redox-active molecules that can participate in biological electron transport chains and influence the cellular redox state. mdpi.comrsc.org Their ability to accept electrons allows them to act as antioxidants under certain conditions, protecting cells from oxidative damage. nih.gov For instance, the reduced form of quinones, hydroquinones, can scavenge free radicals, thus preventing lipid peroxidation and other forms of oxidative stress. wikipedia.org
However, the redox behavior of quinones is complex, and they can also act as pro-oxidants. nih.gov This dual role is dependent on the specific molecular structure and the cellular environment. nih.gov The redox cycling of some quinones can lead to the generation of reactive oxygen species (ROS), which can be cytotoxic. mdpi.com
The substitution pattern on the benzoquinone ring significantly influences its antioxidant activity. For example, a biotransformation metabolite of 2,5-dimethyl-1,4-benzoquinone, identified as 2,5-dimethyl-1,4-benzenediol, showed significant DPPH radical scavenging activity, while the parent compound was ineffective. cabidigitallibrary.org This highlights the importance of the hydroquinone (B1673460) form for antioxidant effects. The presence of the morpholine group in this compound could also modulate its redox potential and, consequently, its antioxidant or pro-oxidant properties.
Table 2: Antioxidant Activity of a Related Benzoquinone Metabolite
| Compound | Assay | Result | Reference |
| 2,5-dimethyl-1,4-benzenediol | DPPH radical scavenging | 70.7% inhibition at 250 µg/mL | cabidigitallibrary.org |
| 2,5-dimethyl-1,4-benzoquinone | DPPH radical scavenging | Ineffective at 250 µg/mL | cabidigitallibrary.org |
This table illustrates the antioxidant potential of a hydroquinone derivative, which could be formed from a benzoquinone similar to this compound through bioreduction.
Explorations of Other Bioactivities Based on Related Quinone Structures
A growing body of evidence suggests that benzoquinone derivatives possess neuroprotective properties. elsevierpure.come-nps.or.kr These effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, which are often associated with oxidative stress and neuroinflammation. nih.gov The neuroprotective mechanisms of quinones are multifaceted and can include antioxidant activity, modulation of signaling pathways, and inhibition of protein aggregation. nih.gov
For example, certain benzoquinones isolated from Lysimachia vulgaris L. have been found to suppress the production of β-amyloid and phosphorylated Tau protein, which are hallmarks of Alzheimer's disease. elsevierpure.come-nps.or.kr These compounds also demonstrated inhibitory effects on nitric oxide production in microglia, suggesting an anti-neuroinflammatory action. elsevierpure.come-nps.or.kr Other natural benzoquinones, like embelin, have been identified as multi-target agents against Alzheimer's disease, inhibiting key enzymes such as beta-secretase 1 (BACE-1), acetylcholinesterase, and butyrylcholinesterase. nih.gov The ability of some quinones to activate the Keap1/Nrf2 pathway is another important neuroprotective mechanism, as it leads to the induction of detoxifying and antioxidant enzymes.
While NAD(P)H:quinone oxidoreductase 1 (NQO1) is a primary target for many quinones, their biological activity extends to the modulation of various other enzyme systems. wikipedia.orgiberoamjmed.comnih.govisciii.es As mentioned in the context of anti-inflammatory and neuroprotective effects, benzoquinone derivatives can inhibit enzymes involved in inflammation and neurodegeneration.
Several studies have highlighted the potential of quinone-based compounds to inhibit cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators. nih.govrsc.org Furthermore, the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) by certain benzoquinone derivatives is a promising strategy for the symptomatic treatment of Alzheimer's disease. nih.gov
The structural features of the quinone, including the nature and position of substituents, play a crucial role in determining their enzyme inhibitory activity and selectivity. The presence of a morpholine group in this compound could influence its binding affinity and inhibitory potency towards a range of enzymes.
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its frequent presence in bioactive compounds and its favorable physicochemical properties. sci-hub.seresearchgate.net Its incorporation into a molecule can significantly enhance both its biological activity and its pharmacokinetic profile. nih.govacs.orgnih.gov
From a pharmacodynamic perspective, the morpholine moiety can participate in key interactions with biological targets. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can be protonated, allowing for ionic interactions. nih.gov This versatility enables morpholine-containing compounds to bind to a wide range of receptors and enzymes. sci-hub.se
Advanced Analytical Methodologies for the Characterization and Detection of 2 Methyl 5 Morpholinobenzo 1,4 Quinone
Chromatographic Separation Techniques
Chromatography is fundamental for isolating specific quinones from complex mixtures, enabling accurate quantification and identification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a premier technique for the quantitative analysis of non-volatile or thermally unstable compounds like substituted benzoquinones. chemrevlett.com Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common modality. For quantitative analysis of a related compound, 2,6-dimethoxy-1,4-benzoquinone, a method was established using a C18 column with a mobile phase of methanol (B129727) and 5% acetic acid in water. documentsdelivered.com This method demonstrated high accuracy, with recoveries between 99.5% and 103.6%, and excellent linearity (R² ≥ 0.9999). documentsdelivered.com
A similar approach would be effective for 2-Methyl-5-morpholinobenzo-1,4-quinone. The separation would be achieved on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acid modifier like formic acid to ensure good peak shape and compatibility with mass spectrometry. sielc.com UV detection is suitable for quinones due to their chromophoric nature.
Table 1: Representative HPLC Parameters for Quinone Analysis
| Parameter | Value/Condition | Source |
| Column | C18 Reverse-Phase (e.g., TSK-gel ODS-80Ts, 4.6 x 250 mm, 5 µm) | documentsdelivered.com |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water | sielc.com |
| Modifier | Formic Acid or Acetic Acid (e.g., 5% Acetic Acid) | documentsdelivered.com |
| Flow Rate | 1.0 mL/min | documentsdelivered.com |
| Detection | UV-Vis Detector (e.g., 289 nm) | documentsdelivered.com |
| Linear Range | 3.91 to 1955.0 ng/mL (for a similar iminoquinone) | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 3.91 ng/mL (in plasma for a similar iminoquinone) | nih.gov |
Gas Chromatography (GC) for Volatile Metabolite Profiling
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, GC coupled with mass spectrometry (GC-MS) is invaluable for profiling potential volatile precursors, degradation products, or related metabolites in a sample matrix. ufba.brazolifesciences.com
For many quinones, derivatization is necessary to increase their volatility and thermal stability. gxu.edu.cn However, some studies have shown that for certain compounds, GC-MS measurements of derivatized and non-derivatized forms show no significant differences. researchgate.net GC-MS-based metabolomics can identify hundreds of small molecule metabolites, making it a key tool for understanding the broader biochemical context of a target compound. nih.govnih.gov For instance, GC-MS has been successfully used to quantify p-benzoquinone in biological secretions. researchgate.net
Table 2: GC-MS for Analysis of Related Quinones
| Technique/Parameter | Description | Source |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | researchgate.net |
| Application | Analysis of volatile metabolites and thermally stable quinones. | nih.gov |
| Derivatization | Often required for non-volatile quinones to increase volatility (e.g., silylation). | gxu.edu.cn |
| Detection | Mass spectrometer identifies compounds based on their mass-to-charge ratio and fragmentation pattern. | azolifesciences.com |
| Limits of Detection (LODs) | Can reach nanogram per cubic meter (ng m⁻³) levels for derivatized quinones in air samples. | researchgate.net |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity. gxu.edu.cnresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, large, and thermally labile molecules, making it ideal for analyzing substituted quinones separated by HPLC. nih.gov ESI typically generates protonated molecules, [M+H]⁺, or other adducts in the positive ion mode. nih.gov For this compound, ESI would produce a prominent ion corresponding to its molecular weight plus the mass of a proton. The efficiency of ionization, however, can be low for some quinones, which has led to the development of derivatization strategies to improve sensitivity. acs.orgnih.gov The use of ESI-MS allows for the detection of specific protein-ligand interactions and can be performed with minimal sample consumption. snf.ch
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of an unknown compound. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas, such as helium or argon. youtube.com This process, known as collision-induced dissociation (CID), produces a series of fragment ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used as a chemical fingerprint for identification.
For 2-acylamino-1,4-naphthoquinone derivatives, a related class of compounds, fragmentation pathways have been proposed based on ESI-MS/MS analysis. nih.gov For this compound, the fragmentation would likely involve cleavage at the morpholine (B109124) ring and the bond connecting it to the benzoquinone core. The resulting fragment ions provide definitive structural confirmation. In studies of similar compounds, the dominant fragment ions often correspond to the neutral loss of small molecules from the precursor ion. gxu.edu.cn
Table 3: Predicted MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M+H]⁺ | Loss of ethylene (B1197577) from the morpholine ring | C₂H₄ |
| [M+H]⁺ | Cleavage of the morpholine ring | C₄H₈NO |
| [M+H]⁺ | Loss of the entire morpholino group | C₄H₉NO |
| [M+H]⁺ | Loss of carbon monoxide from the quinone ring | CO |
Derivatization Techniques for Enhanced Analytical Sensitivity
The inherent sensitivity of MS analysis can be limited by the poor ionization efficiency of certain compounds. acs.org Quinones, in particular, can exhibit low ionization efficiency in ESI-MS. nih.gov Derivatization is a chemical modification strategy used to introduce a functional group that is more easily ionized, thereby significantly enhancing detection sensitivity. gxu.edu.cn
Several reagents have been developed for this purpose. A common and effective method involves the nucleophilic addition of a reagent to the quinone ring. For example, derivatization with methanol has been shown to introduce a methoxy (B1213986) "tag" to the structure of various quinones, including methyl-p-benzoquinone (MBQ). This modification greatly improves their ionization efficiency in ESI and can lower the limits of detection (LODs) into the picogram range. nih.gov Other reagents, like cysteamine (B1669678) and triphenylphosphine, introduce amine or phosphonium (B103445) tags, respectively, which also boost ionization and can improve sensitivity by 2-3 orders of magnitude. gxu.edu.cnacs.org
Table 4: Improvement in Limits of Detection (LODs) for Methyl-p-benzoquinone (MBQ) via Derivatization
| Method | LOD without Derivatization | LOD with Methanol Derivatization | Improvement Factor | Source |
| HPLC-ESI-MS/MS | Not readily detected | 2.14 ng (reacting 27h) | Significant | gxu.edu.cn |
| HPLC-ESI-MS/MS | Not specified | <2.06 pg | >1000x (estimated) | nih.gov |
This approach allows for the ultra-trace quantification of quinones in complex environmental and biological samples. gxu.edu.cn The reaction time and solvent composition are critical parameters that can be optimized to achieve the desired sensitivity and sample throughput. nih.gov
Amine-Tagging Derivatization for Improved Ionization in ESI-MS
Electrospray ionization-mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of a wide array of chemical compounds. However, the ionization efficiency of certain molecules, including some quinone derivatives, can be suboptimal, leading to poor sensitivity. Chemical derivatization is a powerful strategy to enhance the ionization of target analytes. Amine-tagging derivatization, in particular, can significantly improve the ESI-MS response for compounds that may otherwise be difficult to detect.
This approach involves the introduction of a permanent positive charge to the analyte molecule, which enhances its ionization efficiency in the positive ion mode of ESI-MS. While specific studies on the amine-tagging derivatization of this compound are not extensively documented, the principles can be extrapolated from similar applications. For instance, reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have been successfully used to derivatize carboxylic acids, leading to a 10- to 20-fold increase in detection sensitivity. researchgate.net This "charge reversal" derivatization converts an analyte that would typically be analyzed in negative ion mode to a derivative that is highly responsive in the more sensitive positive ion mode. researchgate.net
For this compound, a potential derivatization strategy could involve a reaction that leverages the reactivity of the quinone ring to attach a pre-charged amine-containing tag. This would result in a derivative with significantly improved ESI response, enabling lower limits of detection.
Table 1: Hypothetical ESI-MS/MS Parameters for an Amine-Tagged Derivative of this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+Tag]+ |
| Product Ion 1 (m/z) | Fragment specific to the tag |
| Product Ion 2 (m/z) | Fragment corresponding to the core quinone structure |
| Collision Energy (eV) | Optimized for maximum fragmentation |
| Dwell Time (ms) | 100 |
This table is illustrative and presents hypothetical values to demonstrate the analytical approach.
Methanol Derivatization for HPLC-ESI-MS/MS Applications
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is a highly selective and sensitive technique for the analysis of complex mixtures. For quinones, which can exhibit limited ionization efficiency, derivatization with methanol has emerged as an effective method to enhance their detection. columbia.eduresearchgate.net This derivatization involves the addition of a methoxy group to the quinone structure, which has been shown to greatly improve ionization in ESI. researchgate.net
A study on the sensitive determination of various quinones, including the structurally related methyl-p-benzoquinone, demonstrated the utility of this approach. columbia.eduresearchgate.net The reaction with methanol can be adjusted by modifying the reaction time and solvent composition to optimize the derivatization yield and achieve lower limits of detection, with reported values in the picogram range. columbia.eduresearchgate.net The derivatized product, a methoxy-quinone derivative, can then be readily analyzed by HPLC-ESI-MS/MS.
This method offers a practical and efficient way to enhance the detectability of this compound in various samples. The resulting methoxy derivative would exhibit more favorable ionization characteristics, leading to improved signal intensity and, consequently, lower detection limits.
Table 2: Research Findings on Methanol Derivatization of Quinones for HPLC-ESI-MS/MS
| Quinone Analyte | Derivatization Reagent | Key Finding | Reference |
| p-Benzoquinone, Methyl-p-benzoquinone, and others | Methanol | Introduction of a methoxy tag significantly improved ionization efficiency in ESI-MS. | columbia.eduresearchgate.net |
| Five different quinones | Methanol/Water | Reaction time was substantially shortened with a methanol/water mixture. | researchgate.net |
| Various quinones | Methanol | Achieved low limits of detection (<0.02 – 2.06 pg). | researchgate.net |
Advanced Spectroscopic Characterization (beyond basic identification)
Beyond initial identification, a comprehensive understanding of the molecular structure of this compound requires the application of advanced spectroscopic techniques.
While one-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of the protons and carbons in a molecule, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous structural elucidation of complex molecules like this compound. researchgate.net
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the molecular puzzle.
COSY (¹H-¹H Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons in the spin systems of the quinone ring and the morpholine moiety. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. columbia.edu This is crucial for assigning the signals of the quinone and morpholine rings.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This long-range connectivity information is vital for establishing the link between the methyl group, the morpholine substituent, and the benzoquinone core, confirming the substitution pattern.
By combining the information from these 2D NMR experiments, a detailed and confirmed structure of this compound can be assembled.
Table 3: Hypothetical 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlation(s) (¹H) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |
| H-3 | H-6 | C-3 | C-2, C-4, C-5 |
| H-6 | H-3 | C-6 | C-1, C-4, C-5 |
| CH₃ | - | C-CH₃ | C-1, C-2, C-3 |
| Morpholine H (α) | Morpholine H (β) | Morpholine C (α) | C-5, Morpholine C (β) |
| Morpholine H (β) | Morpholine H (α) | Morpholine C (β) | Morpholine C (α) |
This table is illustrative, with numbering based on standard quinone nomenclature, and presents hypothetical correlations to demonstrate the application of these techniques.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, an X-ray crystal structure would provide precise measurements of the quinone ring planarity, the orientation of the morpholine substituent relative to the ring, and the solid-state packing of the molecules. This information is invaluable for understanding intermolecular interactions and the fundamental physicochemical properties of the compound.
Table 4: Representative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
This table contains representative data for a hypothetical crystal structure to illustrate the type of information obtained from an X-ray crystallographic analysis.
Future Research Trajectories and Potential Applications of 2 Methyl 5 Morpholinobenzo 1,4 Quinone
Development as a Novel Pharmacological Lead Compound
The development of 2-Methyl-5-morpholinobenzo-1,4-quinone as a novel pharmacological lead compound is a promising area of investigation. Quinone derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of both a methyl and a morpholino group on the benzoquinone scaffold of this compound suggests the potential for multifaceted pharmacological effects.
Future research in this area will likely focus on screening the compound against various disease targets. For instance, its potential as an anticancer agent could be evaluated against a panel of cancer cell lines. The morpholine (B109124) moiety, in particular, may enhance the compound's solubility and ability to interact with biological targets, potentially increasing its efficacy. Studies on related morpholine-substituted quinones have indicated that this functional group can contribute to cytotoxic activity against cancer cells.
Utility in the Design of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it an attractive candidate for the development of such probes. The benzoquinone core can act as a reactive center, allowing for covalent modification of target proteins, which can be a valuable feature for identifying and characterizing protein function.
The design of chemical probes based on this scaffold could involve the introduction of reporter tags, such as fluorescent dyes or biotin, to the morpholine or methyl group. These tagged probes would enable researchers to visualize the subcellular localization of the compound's biological targets and to isolate and identify these targets using techniques like affinity chromatography and mass spectrometry.
Innovation in Eco-Friendly and Scalable Synthetic Pathways
The advancement of green chemistry principles is crucial for the sustainable production of novel compounds. Future research will likely focus on developing eco-friendly and scalable synthetic routes to this compound. Traditional methods for quinone synthesis can involve harsh reagents and generate significant waste.
Innovations in this area may include the use of biocatalysis, where enzymes are employed to carry out specific steps in the synthesis, or the development of one-pot reactions that reduce the number of purification steps and solvent usage. A patent for an environmentally friendly synthesis of a related compound, 2,3,5-trimethyl hydroquinone (B1673460), utilizes hydrogen peroxide as an oxidant, showcasing a move towards greener synthetic methods in quinone chemistry. mdpi.com Establishing a cost-effective and scalable synthesis will be critical for enabling the widespread investigation and potential commercialization of this compound and its derivatives.
Advancements in Targeted Analytical Detection Strategies
As the interest in this compound grows, so will the need for sensitive and selective analytical methods for its detection and quantification in various matrices. Future research in this domain will likely focus on the development of advanced analytical techniques tailored to this compound.
This could involve the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for highly sensitive and specific detection. Furthermore, the development of novel sensors, potentially based on electrochemical or optical principles, could provide rapid and on-site detection capabilities. These analytical advancements will be crucial for pharmacokinetic studies, environmental monitoring, and quality control during synthesis.
Discovery of Unexplored Biological Targets and Signaling Pathways
A key area of future research will be the identification of the specific biological targets and signaling pathways modulated by this compound. While the general biological activities of quinones are known, the specific interactions of this particular compound remain to be elucidated.
Modern chemical biology approaches, such as proteomics and metabolomics, will be instrumental in this discovery process. By treating cells or organisms with the compound and analyzing the subsequent changes in protein and metabolite levels, researchers can gain insights into its mechanism of action. For instance, studies on other benzoquinone derivatives have shown that they can activate the ERK/MAPK signaling pathway through the production of reactive oxygen species (ROS). nih.gov Investigating whether this compound acts through similar or novel pathways will be a significant research direction.
Synergy Between Computational and Experimental Methodologies in Compound Optimization
The optimization of this compound as a lead compound for various applications will greatly benefit from a synergistic approach that combines computational and experimental methodologies. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of derivatives and to guide the design of more potent and selective analogs.
Q & A
Q. What are the standard synthetic routes for 2-methyl-5-morpholinobenzo-1,4-quinone, and what are their limitations?
The synthesis of substituted benzoquinones typically involves Friedel-Crafts acylation, oxidation of hydroquinones, or coupling reactions. For example, thymoquinone (2-isopropyl-5-methylbenzo-1,4-quinone) is synthesized via oxidation of thymol using ceric ammonium nitrate . For morpholine-substituted derivatives like this compound, nucleophilic substitution at the quinone’s para-position with morpholine is feasible. However, regioselectivity and oxidation state control are critical challenges. Side reactions, such as over-oxidation or unwanted ring substitutions, require careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Key methods include:
- NMR spectroscopy : - and -NMR can differentiate substituent positions based on chemical shifts. For instance, quinone carbonyls resonate at ~180–190 ppm in -NMR, while morpholine protons show distinct splitting patterns .
- X-ray crystallography : Resolves ambiguity in regiochemistry by providing precise bond lengths and angles. For example, crystallographic data for similar quinones (e.g., 5-methyl-2-(dodecadienyl)benzo-1,4-quinone) confirm substituent orientation .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and fragmentation patterns .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
Initial screening should focus on:
- Free-radical scavenging assays : Use DPPH or ABTS to assess antioxidant potential, as seen in studies on thymoquinone .
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa or MCF-7) to identify IC values.
- Antibacterial activity : Disk diffusion or microdilution methods against Gram-positive/negative strains .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in structure-activity relationships (SAR) for this compound derivatives?
Contradictions in SAR often arise from electronic or steric effects. A systematic approach includes:
- Comparative molecular field analysis (CoMFA) : Maps steric/electronic contributions to activity using 3D-QSAR models.
- Isosteric replacements : Substitute morpholine with piperidine or thiomorpholine to isolate electronic vs. steric effects.
- Kinetic studies : Measure reaction rates of quinone redox cycling (e.g., via cyclic voltammetry) to correlate with bioactivity .
Q. What experimental controls are critical for assessing the pro-oxidant vs. antioxidant duality of this compound?
Key controls include:
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-free vs. cellular systems to differentiate direct ROS scavenging from indirect pro-oxidant effects.
- Catalase/SOD inhibition : Pre-treat cells with antioxidants (e.g., NAC) to confirm ROS-mediated toxicity .
- Redox potential measurement : Compare quinone’s redox potential to cellular glutathione levels to predict pro-oxidant thresholds .
Q. How can computational methods predict the toxicity profile of this compound?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and mutagenicity.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox activity and potential DNA intercalation .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to identify metabolic activation pathways .
Q. What methodologies are recommended for analyzing environmental persistence and bioaccumulation of this compound?
- OECD 301 biodegradation test : Assess aerobic degradation in aqueous systems.
- QSAR models : Predict bioaccumulation factors (BCF) using logP values and molecular weight. For example, tetrahydroxy-1,4-quinone has low persistence but high bioaccumulation potential .
- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri to measure acute/chronic toxicity .
Methodological Challenges
Q. How can researchers optimize the solubility of this compound for in vivo studies?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for thymoquinone .
- Prodrug design : Synthesize water-soluble derivatives (e.g., glycosylated or phosphate esters) .
Q. What strategies mitigate quinone-mediated interference in spectroscopic assays?
- Quenching controls : Add catalase to eliminate HO interference in fluorescence-based ROS assays.
- Background subtraction : Use blank samples containing quinone without probes to correct for intrinsic absorbance .
- Alternative probes : Use luminescent reagents (e.g., lucigenin) resistant to quinone redox cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
